1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a chloro, ethyl, and methyl substituent on the pyrido[1,2-a]benzimidazole core
Preparation Methods
The synthesis of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chloroethyl and methyl-substituted anilines, which undergo cyclization in the presence of a suitable catalyst and solvent . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .
Comparison with Similar Compounds
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share structural similarities but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological activities .
Properties
IUPAC Name |
1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-3-10-9(2)11(8-17)15-18-12-6-4-5-7-13(12)19(15)14(10)16/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVNULUGUFZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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